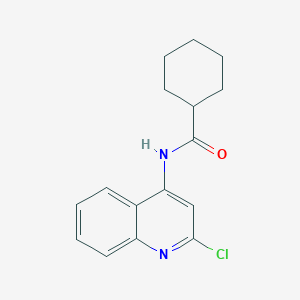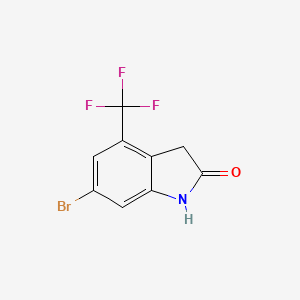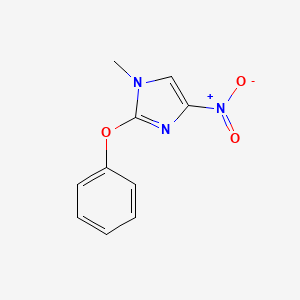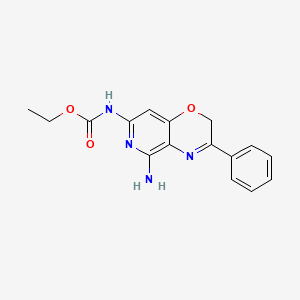
Carbamic acid, (5-amino-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and pyrido-oxazin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process often begins with the preparation of the pyrido-oxazin core, followed by the introduction of the amino and phenyl groups. The final step involves the esterification of the carbamic acid with ethanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,3-b]-1,4-thiazin-7-yl)-, ethyl ester
- Indole derivatives
Uniqueness
Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester is unique due to its specific structure, which combines elements of carbamic acid and pyrido-oxazin
Propriétés
Numéro CAS |
87607-29-2 |
|---|---|
Formule moléculaire |
C16H16N4O3 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
ethyl N-(5-amino-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamate |
InChI |
InChI=1S/C16H16N4O3/c1-2-22-16(21)20-13-8-12-14(15(17)19-13)18-11(9-23-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,19,20,21) |
Clé InChI |
QRMBOSPEQFQJFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


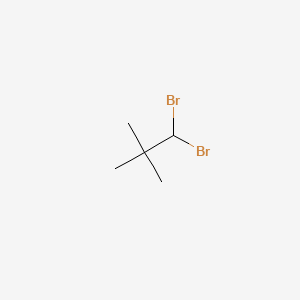
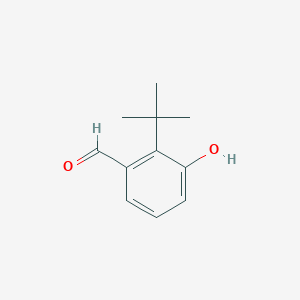
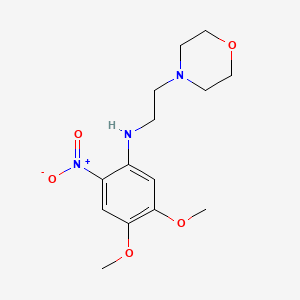
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
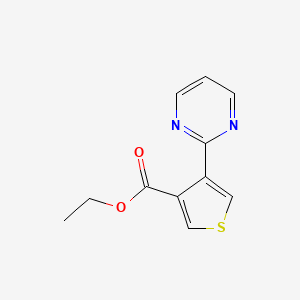
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
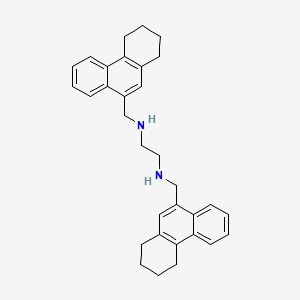
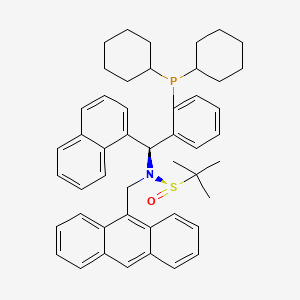
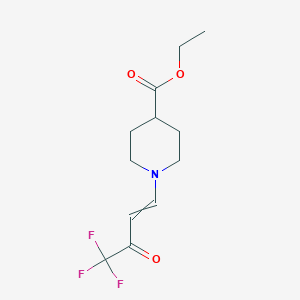
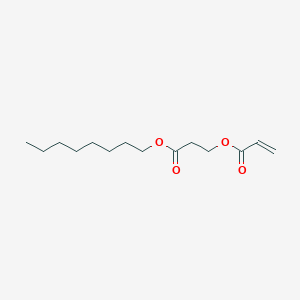
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
